N-Methyl-1-(triethoxysilyl)methanamine

Beschreibung

BenchChem offers high-quality N-Methyl-1-(triethoxysilyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(triethoxysilyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

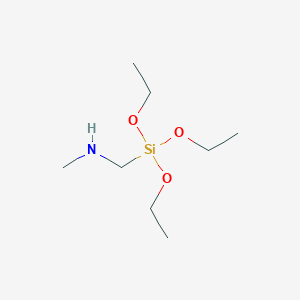

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-1-triethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO3Si/c1-5-10-13(8-9-4,11-6-2)12-7-3/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEHWKTXIHQJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576202 | |

| Record name | N-Methyl-1-(triethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151734-80-4 | |

| Record name | N-Methyl-1-(triethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-1-(triethoxysilyl)methanamine CAS number

Technical Guide: N-Methyl-1-(triethoxysilyl)methanamine & The -Silane Effect

Executive Summary

N-Methyl-1-(triethoxysilyl)methanamine represents a specialized class of organosilanes known as

This structural proximity induces the "

Identity & Physicochemical Profile

While "N-Methyl-1-(triethoxysilyl)methanamine" describes a specific molecular structure, commercial availability often favors its ethyl or phenyl analogs due to the extreme reactivity of the N-methyl variant. Researchers must often synthesize the specific N-methyl derivative in situ or utilize close structural analogs for bench validation.

Nomenclature & CAS Registry

| Parameter | Details |

| Systematic Name | N-Methyl-1-(triethoxysilyl)methanamine |

| IUPAC Name | N-methyl(triethoxysilyl)methylamine |

| General Class | |

| Molecular Formula | |

| Target Structure | |

| Primary Analog CAS | 15180-47-9 (N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine) |

| Secondary Analog CAS | 3473-76-5 ((Anilinomethyl)triethoxysilane) |

| Gamma-Analog CAS | 3069-25-8 (N-Methylaminopropyltrimethoxysilane) |

Comparative Properties: -Silane vs. -Silane

The choice between an

| Property | ||

| Spacer Length | 1 Carbon ( | 3 Carbons ( |

| Hydrolysis Rate | Extremely Fast (Minutes) | Slow (Hours) |

| Catalyst Requirement | Autocatalytic (Tin-free) | Requires Tin/Titanium catalysts |

| Thermal Stability | Moderate (C-N bond cleavage possible) | High |

| Primary Application | Water scavenging, fast-cure adhesives | Coupling agents, surface priming |

Mechanistic Action: The -Effect

The defining feature of N-Methyl-1-(triethoxysilyl)methanamine is the electronic interaction between the nitrogen lone pair and the silicon center.

Electronic Back-Donation

In

-

Result: Upon exposure to moisture, the ethoxy groups hydrolyze to silanols (

) almost instantaneously. -

Autocatalysis: The basic nitrogen atom accepts a proton from water, positioning the resulting hydroxide ion (

) to attack the silicon center immediately.

Visualization of the Mechanism

Figure 1: The kinetic pathway of the

Synthesis & Manufacturing Routes

For researchers requiring the specific N-Methyl-1-(triethoxysilyl)methanamine (if not commercially sourced), it is synthesized via nucleophilic substitution.

Synthesis Protocol (Chloromethyl Route)

Precursor: (Chloromethyl)triethoxysilane (CAS 15267-95-5). Reagent: Methylamine (Anhydrous).

Reaction:

Critical Considerations:

-

Excess Amine: You must use at least 2 equivalents of methylamine (or an auxiliary base like triethylamine) to scavenge the HCl by-product.

-

Anhydrous Conditions: The starting material is moisture-sensitive. All glassware must be oven-dried.

-

Temperature Control: The reaction is exothermic. Maintain temperature

to prevent side reactions.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for

Experimental Protocols

Protocol: Surface Silanization of Silica Nanoparticles

Objective: To functionalize silica surfaces with secondary amines for subsequent drug conjugation.

Materials:

-

Silica Nanoparticles (dried).

-

N-Methyl-1-(triethoxysilyl)methanamine (or N-Ethyl analog CAS 15180-47-9).

-

Solvent: Anhydrous Toluene or Ethanol (95%).

Procedure:

-

Activation: Disperse silica nanoparticles in solvent via ultrasonication (30 mins).

-

Addition: Add the

-aminosilane (1-2 wt% relative to solvent) dropwise under stirring.-

Note: Unlike

-silanes, do not pre-hydrolyze this silane in water. It will polymerize instantly. Add it directly to the organic phase.

-

-

Reaction: Reflux at

for 2–4 hours.-

Observation: The mixture may turn slightly hazy as ethanol is released.

-

-

Washing: Centrifuge and wash 3x with ethanol to remove unbound silane.

-

Curing: Cure the particles at

for 1 hour to condense the siloxane network.

Self-Validating Check

To verify successful silanization:

-

Ninhydrin Test: Will be negative (secondary amine).

-

Zeta Potential: Shift from negative (approx -40 mV for bare silica) to positive (approx +20 to +30 mV) indicates successful amine coating.

Safety & Toxicology (E-E-A-T)

Hazard Identification:

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B). The amine functionality is caustic.

-

Inhalation: May cause respiratory irritation.

-

Hydrolysis By-product: Releases Ethanol upon contact with moisture. Ensure adequate ventilation.

Handling Precautions:

-

Moisture Lock: Store under inert gas (Nitrogen/Argon). The

-effect makes this compound scavenge atmospheric moisture rapidly, degrading the reagent. -

PPE: Neoprene gloves, chemical splash goggles, and face shield.

References

-

Wacker Chemie AG. (n.d.).

-Silanes: The Alpha Effect in a Nutshell. Retrieved from [Link] -

Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]

-

PubChem. (2025). N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine (CAS 15180-47-9).[1] National Library of Medicine. Retrieved from [Link]

N-Methyl-1-(triethoxysilyl)methanamine hydrolysis mechanism

An In-Depth Technical Guide to the Hydrolysis Mechanism of N-Methyl-1-(triethoxysilyl)methanamine

Abstract

N-Methyl-1-(triethoxysilyl)methanamine is an organofunctional alkoxysilane of significant interest in materials science, serving as a critical coupling agent and surface modifier. Its efficacy is fundamentally dependent on the hydrolysis of its triethoxysilyl group to form reactive silanols, followed by condensation into a stable siloxane network. This guide provides a comprehensive examination of the hydrolysis mechanism, detailing the core chemical principles, the profound influence of reaction conditions, and the subsequent condensation pathways. We will explore the bimolecular nucleophilic substitution (SN2-Si) mechanism, the catalytic roles of acid and base, and the unique intramolecular effects imparted by the N-methylmethanamine functionality. This document is intended for researchers and scientists in materials and drug development, offering field-proven insights and detailed experimental protocols to enable precise control over the silanization process.

Introduction to N-Methyl-1-(triethoxysilyl)methanamine

The Dual Functionality of Aminosilanes

Organofunctional alkoxysilanes are hybrid molecules designed to bridge inorganic and organic materials. They possess two distinct chemical moieties: a hydrolyzable alkoxysilyl group (e.g., -Si(OC₂H₅)₃) that can bond to inorganic substrates like glass, metal oxides, and silica, and an organofunctional group (e.g., an amino group) that can interact or react with organic polymers.[1] N-Methyl-1-(triethoxysilyl)methanamine is a prime example of an aminosilane, where the aminomethyl group provides a reactive site for covalent bonding or adhesion with polymer matrices, while the silicon end anchors to inorganic surfaces.

The Critical Role of Hydrolysis and Condensation

The transformation from a soluble, monomeric alkoxysilane to a durable, functional siloxane film is a two-stage process:

-

Hydrolysis: The Si-OR (silicon-alkoxy) bonds are cleaved by water, replacing the alkoxy groups (e.g., ethoxy) with hydroxyl groups (silanols, Si-OH). This reaction is the primary focus of this guide.

-

Condensation: The newly formed, highly reactive silanol groups react with each other or with remaining alkoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[2]

Mastery of the hydrolysis step is paramount, as the rate of silanol formation and their concentration directly dictate the kinetics and structure of the subsequent condensation network.[3]

The Core Hydrolysis Mechanism: A Stepwise Approach

The hydrolysis of the three ethoxy groups on N-Methyl-1-(triethoxysilyl)methanamine does not occur simultaneously but in a stepwise fashion. The overall reaction can be summarized as:

CH₃NHCH₂-Si(OC₂H₅)₃ + 3 H₂O → CH₃NHCH₂-Si(OH)₃ + 3 C₂H₅OH

This transformation proceeds via a bimolecular nucleophilic substitution (Sɴ2-Si) mechanism, which involves the attack of a nucleophile (water or a hydroxide ion) on the silicon atom.[2][4] This attack leads to the formation of a transient, high-energy pentacoordinate intermediate or transition state.[2][5]

The steric bulk of the alkoxy groups means that the hydrolysis of the first group is often the rate-limiting step.[6] Once the first ethoxy group is replaced by a smaller hydroxyl group, the subsequent hydrolysis steps may proceed more rapidly.

Catalysis and the Decisive Influence of pH

The rate of alkoxysilane hydrolysis is exquisitely sensitive to pH, exhibiting a characteristic U-shaped curve where the reaction is slowest at a neutral pH of approximately 7 and is significantly accelerated under both acidic and basic conditions.[2][7]

Acid-Catalyzed Hydrolysis (pH < 7)

Under acidic conditions, the reaction is initiated by the rapid protonation of an oxygen atom on one of the ethoxy groups.[2][8] This step makes the ethoxy group a much better leaving group (as neutral ethanol, C₂H₅OH) and increases the positive character of the silicon atom, making it more susceptible to nucleophilic attack by a water molecule.[9]

Mechanism Steps:

-

Protonation: A hydronium ion (H₃O⁺) protonates an ethoxy group.

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center.

-

Leaving Group Departure: A molecule of ethanol is eliminated, and a proton is released, regenerating the acid catalyst and forming a silanol group.

Base-Catalyzed Hydrolysis (pH > 7)

In a basic medium, the potent nucleophile is the hydroxide ion (OH⁻), which directly attacks the electron-deficient silicon atom.[2][4] This mechanism does not require protonation of the leaving group. The attack of the hydroxide ion leads to the formation of a pentacoordinate intermediate, which then expels an ethoxide anion (⁻OC₂H₅), a poorer leaving group than ethanol.[9]

Mechanism Steps:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate.

-

Leaving Group Expulsion: The intermediate rearranges, expelling an ethoxide anion.

-

Proton Transfer: The ethoxide anion is immediately protonated by water to form ethanol, regenerating the hydroxide catalyst.

The Unique Role of the Aminomethyl Group: Intramolecular Catalysis

A distinguishing feature of aminosilanes like N-Methyl-1-(triethoxysilyl)methanamine is their ability to self-catalyze hydrolysis. The amine group readily interacts with water, increasing the local concentration of hydroxide ions and raising the solution's pH, often to a range of 10-11.[10] This effectively creates a localized basic environment, promoting the base-catalyzed hydrolysis mechanism without the need for external catalysts.[10] This intramolecular assistance is a key reason for the high reactivity of aminosilanes in aqueous solutions.

Subsequent Condensation: From Silanols to Siloxanes

The formation of silanol groups is not the endpoint. These groups are highly reactive and readily undergo condensation to form a polymeric siloxane network, which constitutes the final functional film. This process begins as soon as a significant concentration of silanols is generated.

Two primary condensation pathways exist:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Si-OH + HO-Si → Si-O-Si + H₂O

-

-

Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and a molecule of ethanol.

-

Si-OH + C₂H₅O-Si → Si-O-Si + C₂H₅OH

-

The condensation reaction is also pH-dependent, with base catalysis generally favoring the formation of more highly branched, particulate structures, while acid catalysis tends to produce more linear or weakly branched polymers.[2][11]

Below is a diagram illustrating the complete hydrolysis and subsequent condensation pathway.

Caption: Hydrolysis and condensation pathway of N-Methyl-1-(triethoxysilyl)methanamine.

Kinetic and Environmental Factors

Precise control of the silanization process requires careful management of several key parameters that influence the rates of both hydrolysis and condensation.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Insights |

| pH | Minimum at pH ~7; increases in acid or base[7] | Minimum near pH 2; increases significantly in base[2] | Catalyzes the reaction through protonation (acid) or nucleophilic attack by OH⁻ (base). |

| Water/Silane Ratio (r) | Increases with higher 'r' up to a limit[4] | Increases with silanol concentration | Stoichiometrically, water is a reactant. Excess water can drive the equilibrium toward hydrolysis. However, very high ratios can dilute the silane, slowing the rate.[4] |

| Temperature | Increases with temperature[7] | Increases with temperature | Provides the necessary activation energy for the reactions, accelerating both hydrolysis and condensation according to the Arrhenius relationship. |

| Solvent | Dependent on solvent polarity and ability to H-bond[3] | Affected by solvent's ability to solubilize oligomers | Co-solvents like ethanol are often used to homogenize the water/silane mixture. The presence of the product (ethanol) can slightly inhibit the forward hydrolysis reaction.[7] |

Experimental Protocol: Monitoring Hydrolysis via ¹H NMR Spectroscopy

This protocol provides a reliable method for quantifying the kinetics of hydrolysis by monitoring the chemical changes in real-time. The core principle is to track the disappearance of the signal from the ethoxy (-OCH₂CH₃) protons of the silane and the simultaneous appearance of the signal from the ethoxy protons of the liberated ethanol.

Objective

To determine the rate of hydrolysis of N-Methyl-1-(triethoxysilyl)methanamine under controlled pH conditions using in-situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Materials

-

N-Methyl-1-(triethoxysilyl)methanamine

-

Deuterium Oxide (D₂O)

-

Deuterated buffer solution (e.g., deuterated acetate buffer for acidic pH)

-

High-quality 5 mm NMR tubes

-

Micropipettes

Methodology

-

Preparation of NMR Sample (Self-Catalyzed, Basic):

-

Rationale: To observe the inherent, self-catalyzed hydrolysis driven by the amine group.

-

Add 500 µL of D₂O to a clean NMR tube.

-

Carefully add 10 µL of N-Methyl-1-(triethoxysilyl)methanamine to the D₂O.

-

Cap the tube, shake vigorously for 10-15 seconds to create an emulsion, and immediately place it in the NMR spectrometer.

-

-

Preparation of NMR Sample (Controlled, Acidic pH):

-

Rationale: To study the acid-catalyzed mechanism and suppress the much faster base-catalyzed pathway.

-

Prepare a buffer solution of the desired pH (e.g., pH 4) using deuterated reagents.

-

Add 500 µL of the deuterated buffer to an NMR tube.

-

Add 10 µL of the silane, cap, shake, and place in the spectrometer.

-

-

NMR Data Acquisition:

-

Rationale: A kinetic series requires repeated measurements over time to track the reaction progress.

-

Use a standard 1D proton experiment.

-

Set the temperature to a constant value (e.g., 25°C).

-

Acquire spectra at regular intervals (e.g., every 2-5 minutes) for a total duration sufficient to observe significant hydrolysis (e.g., 1-2 hours). Ensure the delay between scans is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

-

-

Data Analysis:

-

Rationale: The ratio of integrated peak areas is directly proportional to the molar ratio of the species in the solution.

-

Identify the characteristic quartet signal of the -OCH₂- protons in the bound ethoxy group (typically ~3.8 ppm).

-

Identify the quartet signal of the -OCH₂- protons in the free ethanol byproduct (typically ~3.6 ppm).

-

Integrate both quartet peaks in each spectrum of the time series.

-

Calculate the percentage of hydrolysis at each time point (t) using the formula: % Hydrolysis = [Integral(Ethanol) / (Integral(Ethanol) + Integral(Bound Ethoxy))] * 100

-

Plot % Hydrolysis versus time to obtain the kinetic profile of the reaction.

-

Conclusion

The hydrolysis of N-Methyl-1-(triethoxysilyl)methanamine is a complex yet controllable process governed by the principles of nucleophilic substitution at a silicon center. Its mechanism is profoundly influenced by pH, with both external acidic/basic conditions and internal catalysis by the amine functional group playing determinative roles. A thorough understanding of this mechanism, coupled with the subsequent condensation reactions, is essential for tailoring the structure and performance of silane-based films. By carefully controlling reaction parameters such as pH, temperature, and reactant ratios, researchers can optimize the formation of silanol intermediates and guide the development of robust and functional siloxane networks for advanced material applications.

References

- Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. (URL: )

-

Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (URL: [Link])

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC - NIH. (URL: [Link])

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach - OUCI. (URL: [Link])

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. (URL: )

- Hydrolysis of alkoxysilanes - Google P

-

Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution - ResearchGate. (URL: [Link])

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - ResearchGate. (URL: [Link])

-

Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. (URL: [Link])

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare. (URL: [Link])

-

The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA. (URL: [Link])

-

Kinetic analysis of organosilane hydrolysis and condensation - ResearchGate. (URL: [Link])

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed. (URL: [Link])

-

Probable hydrolysis and condensation reactions of aminosilane... - ResearchGate. (URL: [Link])

-

How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC. (URL: [Link])

-

Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution - ResearchGate. (URL: [Link])

-

Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane | Request PDF - ResearchGate. (URL: [Link])

-

What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. (URL: [Link])

-

The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. manara.qnl.qa [manara.qnl.qa]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. afinitica.com [afinitica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Application of N-Methyl-1-(triethoxysilyl)methanamine (CAS 3179-76-8): A Researcher's Companion to the Safety Data Sheet

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for N-Methyl-1-(triethoxysilyl)methanamine, based on its Safety Data Sheet (SDS). This guide moves beyond mere compliance, offering insights into the causality of hazards and the rationale behind safety protocols to foster a proactive safety culture in the laboratory.

Section 1: Executive Summary & Compound Profile

N-Methyl-1-(triethoxysilyl)methanamine, also known as 3-(Diethoxymethylsilyl)propylamine, is a versatile organosilane compound. Its dual functionality, featuring a reactive amine group and hydrolyzable ethoxysilyl groups, makes it a valuable coupling agent and surface modifier in various research and development applications. However, its chemical reactivity also presents significant hazards that necessitate rigorous adherence to safety protocols.

This guide will deconstruct the compound's hazard profile, outline detailed protocols for risk mitigation, and provide clear, actionable emergency response workflows. The primary hazards associated with this compound are its combustible nature and its severe corrosive effects on skin and eyes.[1]

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | 3-Aminopropyl(diethoxy)methylsilane |

| Synonyms | 3-(Diethoxymethylsilyl)propylamine, 3-Aminopropyl-methyl-diethoxysilane |

| CAS Number | 3179-76-8[1][2][3] |

| EC Number | 221-660-8 |

| Molecular Formula | C8H21NO2Si[2][3] |

| Molecular Weight | 191.34 g/mol [2][3] |

| Linear Formula | CH3Si(OC2H5)2(CH2)3NH2 |

Section 2: Decoding the Primary Hazards: GHS Classification and Implications

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For N-Methyl-1-(triethoxysilyl)methanamine, the GHS classification points to significant corrosive and combustible properties.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

The causality behind this corrosive nature lies in its reactivity, particularly with moisture. The ethoxysilyl groups can hydrolyze, and the amine group contributes to its alkaline nature, leading to chemical burns upon contact with skin or eyes. The signal word "Danger" underscores the severity of this hazard.

GHS Pictograms: The primary GHS pictogram for this compound is:

-

GHS05: Corrosion

Caption: GHS Hazard Profile and Implications.

Section 3: Risk Mitigation in the Laboratory: A Protocol-Centric Approach

A proactive approach to safety is paramount when working with corrosive and combustible materials. This involves a multi-layered strategy encompassing engineering controls, appropriate personal protective equipment, and standardized handling procedures.

Engineering Controls

The primary engineering control for handling N-Methyl-1-(triethoxysilyl)methanamine is a certified chemical fume hood. This is critical to prevent the inhalation of vapors and to contain any potential spills. The fume hood's ventilation system ensures that any harmful or flammable vapors are exhausted safely away from the user.

Personal Protective Equipment (PPE) Selection

Standard laboratory attire is insufficient. A comprehensive PPE protocol is mandatory:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that all skin is covered.

-

Respiratory Protection: For situations where vapor concentrations may exceed exposure limits, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) is necessary.

Step-by-Step Safe Handling Workflow

The following protocol outlines a self-validating system for safely handling N-Methyl-1-(triethoxysilyl)methanamine in a research setting.

Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

PPE Donning: Put on all required PPE as outlined in Section 3.2.

-

Chemical Retrieval: Obtain the container from its designated storage location. Visually inspect the container for any signs of damage or leaks.

-

Dispensing: Carefully open the container and dispense the required amount of the chemical. Use appropriate tools (e.g., pipette, syringe) to minimize the risk of spills.

-

Container Sealing: Securely close the container immediately after dispensing to prevent the release of vapors and reaction with atmospheric moisture.

-

Waste Disposal: Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

-

Decontamination: Clean the work area thoroughly.

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Caption: Step-by-step safe handling workflow.

Section 4: Proactive Storage and Incompatibility Management

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] The storage class is 8A for combustible corrosive hazardous materials.

-

Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[4] The primary incompatibility to be aware of is water, as it can lead to hydrolysis, releasing flammable ethanol vapors and potentially causing pressure buildup in a sealed container.

Section 5: Emergency Response Protocols

In the event of an emergency, a clear and practiced response is essential.

First-Aid Measures

Immediate medical attention is required in all cases of exposure.[1]

Table 2: First-Aid Measures

| Exposure Route | Action |

|---|---|

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1][5] |

| Skin Contact | Immediately flush the contaminated skin with large amounts of water for at least 15 minutes.[1][5] Remove contaminated clothing. Get medical attention promptly.[1][5] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[1][5] Get medical attention immediately.[1][5] |

| Ingestion | If swallowed, rinse mouth. DO NOT induce vomiting.[1][6] Get medical attention immediately.[5] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam to extinguish.[1][4]

-

Unsuitable Extinguishing Media: Avoid using a direct stream of water, as it may react with the substance.

Accidental Release Measures

For spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Caption: Emergency response decision workflow.

Section 6: Physicochemical Data for the Experimentalist

Understanding the physical and chemical properties of a substance is crucial for its safe and effective use in experiments.

Table 3: Physical and Chemical Properties

| Property | Value |

|---|---|

| Form | Liquid |

| Flash Point | 85 °C (185.0 °F) - closed cup |

| Density | 0.903 g/mL at 25 °C (lit.) |

| Boiling Point | 207 °C (lit.) |

| Refractive Index | n20/D 1.423 (lit.) |

The flash point of 85°C indicates that this material is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[1]

Section 7: Toxicological Profile and Exposure Routes

While a full toxicological profile has not been investigated, the primary toxicological concern is its corrosive nature.[1] Overexposure may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1] The main routes of exposure are through inhalation, skin contact, and eye contact.

Section 8: References

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

Capot Chemical. (n.d.). 3179-76-8 | 3-Aminopropyl-methyl-diethoxysilane. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3179-76-8 | 3-Aminopropyl-methyl-diethoxysilane - Capot Chemical [capotchem.com]

- 3. 3-Aminopropyl(diethoxy)methylsilane | CAS 3179-76-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-Depth Technical Guide to N-Substituted (Triethoxysilyl)methanamine Derivatives for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical properties, synthesis, and applications of N-substituted (triethoxysilyl)methanamine derivatives, a class of organosilanes critical to materials science and advanced drug development. A primary focus of this document is to clarify the available data on specific analogues within this family. Initial investigation into N-Methyl-1-(triethoxysilyl)methanamine revealed a lack of documented evidence for its synthesis or commercial availability in scientific literature and chemical supplier databases.

Therefore, this guide will first establish the theoretical molecular properties of this specific compound. It will then pivot to a comprehensive analysis of a closely related and well-documented analogue, N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (commonly known as (Diethylaminomethyl)triethoxysilane), providing field-proven insights and validated protocols relevant to researchers in the field.

Part 1: The Target Molecule: N-Methyl-1-(triethoxysilyl)methanamine

A thorough search of chemical databases and scientific literature did not yield experimental data for N-Methyl-1-(triethoxysilyl)methanamine. This suggests that the compound is not a standard, commercially available reagent. However, its molecular structure is chemically plausible.

Theoretical Molecular Weight and Structure

The chemical structure of N-Methyl-1-(triethoxysilyl)methanamine consists of a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃), and a methylene bridge (-CH₂-) which is, in turn, bonded to a methylamino group (-NHCH₃).

Based on its chemical formula, C₈H₂₁NO₃Si, the theoretical molecular weight is calculated as follows:

-

Carbon (C): 8 atoms × 12.011 amu = 96.088 amu

-

Hydrogen (H): 21 atoms × 1.008 amu = 21.168 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

-

Silicon (Si): 1 atom × 28.085 amu = 28.085 amu

Total Theoretical Molecular Weight: 207.35 g/mol

The structure is visualized below:

Caption: Molecular structure of N-Methyl-1-(triethoxysilyl)methanamine.

Part 2: A Technical Guide to the Analogue: N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS: 15180-47-9)

Given the absence of data on the methyl-amino variant, we will focus on the well-characterized diethyl-amino analogue, N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, also known as (Diethylaminomethyl)triethoxysilane (DEAM-TES). This compound shares the core triethoxysilylmethyl structure and its properties provide a strong basis for understanding the potential behavior of related aminosilanes.

Core Physicochemical Properties

DEAM-TES is a versatile α-silane coupling agent. The close proximity of the tertiary amine nitrogen to the silicon atom significantly influences its reactivity, particularly the rate of hydrolysis, when compared to more common γ-silanes like (3-aminopropyl)triethoxysilane (APTES).[1] Quantitative data for DEAM-TES are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₇NO₃Si | [2][3] |

| Molecular Weight | 249.43 g/mol | [3][4] |

| CAS Number | 15180-47-9 | [2][3][4] |

| Appearance | Colorless to Yellow Liquid | [4] |

| Boiling Point | 65 °C @ 2 mmHg | [4] |

| Density | 0.91 - 0.933 g/cm³ | [4] |

| Flash Point | 97 °C | [4] |

| Purity | >95.0% (GC) | [4] |

Synthesis Protocol: A Generalized Approach

The synthesis of α-aminosilanes like DEAM-TES typically involves the reaction of a chloromethyl-functionalized silane with a corresponding amine. This nucleophilic substitution reaction is a standard method for forming carbon-nitrogen bonds.

Reaction: (Chloromethyl)triethoxysilane + Diethylamine → (Diethylaminomethyl)triethoxysilane + Diethylamine Hydrochloride

Caption: Generalized synthesis workflow for DEAM-TES.

Detailed Experimental Protocol:

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system must be kept under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

-

Reagent Charging: Charge the flask with (Chloromethyl)triethoxysilane and a suitable anhydrous solvent (e.g., toluene or THF).

-

Amine Addition: Add two equivalents of diethylamine to the dropping funnel. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct, forming a salt.

-

Reaction: Add the diethylamine dropwise to the stirred silane solution at room temperature. The reaction is often exothermic; cooling with an ice bath may be necessary to maintain control.

-

Reaction Completion: After the addition is complete, the mixture is typically stirred at room temperature or gently heated for several hours to ensure the reaction goes to completion. Progress can be monitored by GC or TLC.

-

Workup: The resulting slurry, containing the product and diethylamine hydrochloride salt, is filtered to remove the solid salt.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The crude product is then purified by vacuum distillation to yield the final, high-purity liquid.

Causality Behind Choices:

-

Inert Atmosphere: Triethoxysilanes are sensitive to moisture.[4] The Si-O-C bonds can hydrolyze to form silanols (Si-OH), which then self-condense. This is prevented by using dry glassware and an inert atmosphere.

-

Two Equivalents of Amine: Using a stoichiometric amount of a secondary amine like diethylamine would result in the formation of HCl, which could protonate the product and lead to undesirable side reactions. The second equivalent of amine acts as an inexpensive and effective "proton scavenger."

Applications in Research and Development

The dual functionality of DEAM-TES makes it a valuable molecule for surface modification and material synthesis.

-

Silane Coupling Agent: The triethoxysilyl group can hydrolyze to form reactive silanols, which then form strong covalent bonds (Si-O-Si) with inorganic substrates like glass, silica, and metal oxides. The diethylaminomethyl group provides a tethered, basic functional site that can interact with or be used to anchor organic polymers and biomolecules.[4]

-

Crosslinking Agent: It can be used as a crosslinking agent for RTV (Room Temperature Vulcanizing) silicone rubbers.[1]

-

Resin Tackifier: It serves as an anchoring agent or adhesion promoter for synthetic resins, improving the bond between organic resins and inorganic fillers or substrates.[1]

-

High-Throughput Identification: In a specific biological application, it has been utilized in the high-throughput identification of dominant negative polypeptides in yeast.[1]

Safety and Handling

DEAM-TES is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Class: Causes severe skin burns and eye damage (H314).[4]

-

Handling: Must be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to maintain its integrity.[4] It is sensitive to air and moisture.[4]

References

-

LookChem. N-Methyl-1-(trimethoxysilyl)methanamine. Retrieved from [Link]

-

PubChem. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. Retrieved from [Link]

-

CP Lab Safety. N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, min 95%, 1 gram. Retrieved from [Link]

-

UIV Chem. Quality (Triethoxysilylmethyl)diethylamine,15180-47-9,Diethyl amino methyl triethoxy silane. Retrieved from [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. Diethyl amino methyl triethoxy silane | 15180-47-9 [chemicalbook.com]

- 2. Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | C11H27NO3Si | CID 203781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | 15180-47-9 | TCI Deutschland GmbH [tcichemicals.com]

N-Methyl-1-(triethoxysilyl)methanamine reaction with water

An In-Depth Technical Guide to the Reaction of N-Methyl-1-(triethoxysilyl)methanamine with Water

Abstract

This technical guide provides a comprehensive examination of the chemistry, kinetics, and practical application of N-Methyl-1-(triethoxysilyl)methanamine's reaction with water. This aminosilane is a critical coupling agent and surface modifier, particularly relevant in the fields of materials science and drug development for the functionalization of substrates and nanoparticles. The guide elucidates the core mechanisms of hydrolysis and condensation, details the critical factors influencing these reactions, and presents established analytical methodologies for their characterization. By integrating fundamental principles with field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to harness the capabilities of aminosilane chemistry for advanced applications.

N-Methyl-1-(triethoxysilyl)methanamine is a bifunctional organosilane molecule featuring a secondary amine group and a hydrolyzable triethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic substrates (like silica, glass, or metal oxides) and organic materials. The triethoxysilyl end of the molecule undergoes hydrolysis and condensation in the presence of water to form stable siloxane (Si-O-Si) bonds with the inorganic surface, while the N-methylaminomethyl group provides a reactive site for further chemical modification or imparts a specific functionality (e.g., positive charge) to the surface.

In the context of drug development and nanomedicine, this aminosilane is frequently used to functionalize nanoparticles, such as mesoporous silica nanoparticles (MSNs), for applications in drug delivery and gene therapy.[1][2] The amine group can be protonated to create a positive surface charge, facilitating the electrostatic binding of negatively charged biomolecules like DNA or RNA.[1] Furthermore, it serves as a covalent attachment point for targeting ligands, polymers, or therapeutic agents, enabling the creation of sophisticated, multifunctional drug delivery systems.[3] Understanding and controlling its reaction with water is therefore paramount to achieving reproducible and stable surface functionalization.[4][5]

Core Reaction Mechanisms: Hydrolysis and Condensation

The transformation of N-Methyl-1-(triethoxysilyl)methanamine from a monomeric species in solution to a covalently bound layer on a surface is governed by a two-step process: hydrolysis followed by condensation.[6][7]

Step 1: Hydrolysis

Hydrolysis is the initial, rate-determining step where the ethoxy groups (-OCH₂CH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water.[7] This reaction proceeds in a stepwise manner, yielding partially and fully hydrolyzed silane species known as silanols.

R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH (where R = CH₃NHCH₂-)

The amine functionality within the aminosilane molecule itself can catalyze this reaction.[8][9] Upon contact with water, the amine group can become protonated, increasing the local concentration of hydroxide ions, which in turn drives the hydrolysis of the alkoxy groups.[10] The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy groups, with methoxy groups generally hydrolyzing faster than ethoxy groups.[6][11]

Step 2: Condensation

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation reactions to form stable siloxane bonds (Si-O-Si).[12] This process can occur in two primary ways:

-

Self-Condensation (Polymerization): Hydrolyzed silane molecules react with each other in solution to form oligomers and a cross-linked polysiloxane network.[12][13] The extent of this reaction influences the thickness and morphology of the resulting silane layer.[8]

-

Surface Condensation: The silanol groups of the hydrolyzed silane react with hydroxyl groups present on an inorganic substrate (e.g., the surface of a silica nanoparticle) to form covalent Si-O-Surface bonds.[12] This is the key step for achieving a durable, functionalized surface.

These condensation reactions release water or alcohol as byproducts. The interplay between hydrolysis and condensation rates is critical; if self-condensation proceeds too quickly, it can lead to the formation of large aggregates in solution rather than a uniform surface layer.[10]

Diagram: General Reaction Pathway

The following diagram illustrates the sequential process of hydrolysis and condensation, leading to both surface functionalization and self-polymerization.

Caption: Hydrolysis of the ethoxy groups to silanols, followed by condensation.

Key Factors Influencing the Reaction

Precise control over the silanization process requires a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.[12]

| Factor | Effect on Hydrolysis and Condensation | Causality & Field Insights |

| pH | The reaction rate is highly pH-dependent. The minimum rate occurs around the isoelectric point of silica (pH 2-4). Rates are faster in both acidic and basic conditions.[12][14] | Acidic (pH < 7): Protonation of the ethoxy group's oxygen makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[12][15] This condition favors hydrolysis but can slow condensation, leading to more stable silanol solutions.[16] Basic (pH > 7): The hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the silicon atom.[12] High pH significantly accelerates the condensation reaction, which can lead to rapid gelation.[9] For aminosilanes, the amine group itself creates a localized high pH environment (~10-11), auto-catalyzing the reactions.[10] |

| Catalysts | Acids, bases, and organometallic compounds (e.g., tin derivatives) can significantly accelerate both hydrolysis and condensation.[15][17][18] | Catalysts provide alternative reaction pathways with lower activation energies. For instance, tin catalysts can form active organotin hydroxide species that facilitate the reaction.[15][18] The choice of catalyst can dictate the final structure of the polysiloxane network.[13] |

| Water & Co-solvent | The concentration of water is critical. A stoichiometric excess of water is required to drive the hydrolysis to completion.[19] Solvents like ethanol are often used to create a homogeneous solution.[13][16] | Water is a primary reactant. Its availability directly impacts the hydrolysis rate.[19] Using a co-solvent like ethanol can improve the solubility of the often-hydrophobic silane, ensuring a uniform reaction.[9] However, the alcohol produced during hydrolysis can also participate in the reverse reaction (esterification), establishing an equilibrium.[11][20] |

| Temperature | Increased temperature generally increases the rates of both hydrolysis and condensation. | Higher temperatures provide the necessary activation energy for the reactions, accelerating the formation of both silanols and siloxane bonds.[4][21] This is often used in a "curing" step post-application to drive the condensation to completion and form a stable, cross-linked film.[4] |

| Silane Concentration | Higher concentrations can lead to increased rates of self-condensation and polymerization in the solution.[9] | At higher concentrations, hydrolyzed silane molecules have a greater probability of colliding with each other, favoring oligomerization over surface deposition. This can result in thicker, less uniform coatings or particle aggregation.[4] |

Diagram: Influencing Factors

This diagram shows the relationship between key experimental parameters and the primary reaction outcomes.

Caption: Key factors affecting hydrolysis and condensation rates and outcomes.

Experimental Analysis and Characterization

To ensure successful and reproducible functionalization, it is crucial to monitor the reaction and characterize the final product. A suite of analytical techniques provides complementary information on the chemical transformation and physical properties of the resulting materials.

| Technique | Information Provided | Experimental Insight |

| ²⁹Si NMR Spectroscopy | The most direct method for quantitatively tracking hydrolysis and condensation.[16][22] | Different silicon environments (e.g., R-Si(OEt)₃, R-Si(OEt)₂(OH), R-Si(OH)₃, and Si-O-Si) have distinct chemical shifts, allowing for the identification and quantification of intermediate species and the degree of condensation.[13][23] |

| ¹H and ¹³C NMR Spectroscopy | Monitors the disappearance of ethoxy group signals and the appearance of ethanol signals.[24] | Provides kinetic data on the rate of hydrolysis by tracking the concentration of the alcohol byproduct over time.[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | A powerful tool for observing changes in chemical bonds.[19] | Allows for qualitative and semi-quantitative analysis by monitoring the decrease in Si-O-C bands (~960 cm⁻¹) and the appearance of broad Si-OH bands (~950-960 cm⁻¹) and Si-O-Si bands (~1030-1130 cm⁻¹).[19][25][26][27] |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of particles in a suspension.[28][29][30] | Essential for applications involving nanoparticles. DLS can monitor for aggregation caused by excessive self-condensation during the functionalization process and confirm the final size and stability of the modified particles.[28][31][32] |

Practical Application: Protocol for Functionalizing Silica Nanoparticles

This section provides a validated, step-by-step protocol for the surface functionalization of silica nanoparticles (SiNPs) using N-Methyl-1-(triethoxysilyl)methanamine. This workflow is designed to produce a stable, amine-functionalized particle suspension suitable for further bioconjugation.

Objective

To covalently graft N-Methyl-1-(triethoxysilyl)methanamine onto the surface of pre-synthesized silica nanoparticles in an ethanol/water co-solvent system.

Materials and Reagents

-

Silica Nanoparticles (SiNPs) suspended in ethanol

-

N-Methyl-1-(triethoxysilyl)methanamine

-

Anhydrous Ethanol (200 proof)

-

Deionized (DI) Water

-

Ammonium Hydroxide (optional, for base-catalyzed reaction)

-

Glacial Acetic Acid (optional, for acid-catalyzed reaction)

-

Reaction vessel with magnetic stirring and heating capabilities

-

Centrifuge for particle washing

Step-by-Step Protocol

-

Particle Suspension Preparation: Disperse a known quantity of SiNPs in anhydrous ethanol to a final concentration of 10 mg/mL. Sonicate the suspension for 15 minutes to ensure a uniform dispersion and break up any loose agglomerates.

-

Pre-hydrolysis of Silane (Optional but Recommended): In a separate vial, prepare the silane solution. For every 1 mL of the final reaction volume, mix 900 µL of ethanol with 50 µL of DI water. Add the desired amount of N-Methyl-1-(triethoxysilyl)methanamine (e.g., 10 µL). Rationale: Pre-hydrolyzing the silane for a short period (e.g., 30-60 minutes) initiates the formation of reactive silanols before introduction to the nanoparticles, which can lead to more uniform surface coverage.

-

Reaction Setup: Transfer the SiNP suspension to the reaction vessel and begin stirring at 500 rpm. Heat the suspension to the desired reaction temperature (e.g., 70°C). Rationale: Elevated temperature accelerates the reaction kinetics and promotes the formation of stable covalent bonds.[4]

-

Silane Addition: Add the pre-hydrolyzed silane solution dropwise to the heated SiNP suspension. Allow the reaction to proceed for a set time, typically 4-24 hours, depending on the desired grafting density.[4][33]

-

Washing and Purification: After the reaction, cool the mixture to room temperature. Pellet the functionalized nanoparticles by centrifugation. Discard the supernatant, which contains unreacted silane and byproducts.

-

Resuspension and Rinsing: Resuspend the nanoparticle pellet in fresh ethanol and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to thoroughly remove any physisorbed silane molecules.[4]

-

Final Curing (Optional): For applications requiring maximum hydrolytic stability, a final drying/curing step can be performed by heating the particles in an oven at 110°C for 15-30 minutes to drive the condensation of any remaining silanol groups.[4]

-

Final Storage: Resuspend the purified, functionalized nanoparticles in the desired buffer or solvent for storage and subsequent use.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for functionalizing silica nanoparticles.

Characterization of Functionalized Particles

-

FTIR: Confirm successful grafting by identifying characteristic peaks of the N-methylaminomethyl group and observing changes in the Si-O-Si stretching region.

-

DLS: Measure the hydrodynamic size and zeta potential. A successful functionalization with an aminosilane should result in a positive shift in zeta potential at neutral pH.

-

Thermogravimetric Analysis (TGA): Quantify the amount of silane grafted onto the surface by measuring the weight loss corresponding to the organic moiety upon heating.

Conclusion and Future Outlook

The reaction of N-Methyl-1-(triethoxysilyl)methanamine with water is a cornerstone of surface modification chemistry, enabling the creation of functional materials for high-stakes applications like drug delivery. Mastery of this process hinges on a deep understanding of the interplay between hydrolysis and condensation, and the precise control of key parameters such as pH, temperature, and reactant concentrations. As demonstrated, a systematic approach to synthesis, guided by robust analytical characterization, allows for the reproducible production of materials with tailored surface properties.

Future research will likely focus on developing more advanced, one-pot synthesis methods that combine nanoparticle formation and functionalization, as well as exploring novel aminosilanes with enhanced hydrolytic stability to further improve the long-term performance of these materials in complex biological environments.[8]

References

-

HORIBA. (n.d.). Sizing Silica Particles by DLS Application Note. HORIBA. Retrieved from [Link]

-

Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science. Retrieved from [Link]

-

Rudolph, T., et al. (n.d.). Silica nanoparticles modified with aminosilanes as carriers for plasmid DNA. PubMed. Retrieved from [Link]

-

Wang, Y., et al. (2021). One-step preparation of porous aminated-silica nanoparticles and their antibacterial drug delivery applications. Materials Science and Engineering: C. Retrieved from [Link]

-

Carpenter, A. W., et al. (2016). Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Carpenter, A. W., et al. (2016). Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. PMC. Retrieved from [Link]

-

Abdel-Mottaleb, M. M. A., & Gala, A. R. (2017). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig.S2 Probable hydrolysis and condensation reactions of aminosilane... ResearchGate. Retrieved from [Link]

-

Rangan, S., et al. (2020). Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. RSC Publishing. Retrieved from [Link]

-

Alam, T. M., Assink, R. A., & Loy, D. A. (1997). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials - ACS Publications. Retrieved from [Link]

-

Belgacem, M. N., et al. (n.d.). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation | Request PDF. ResearchGate. Retrieved from [Link]

-

Paquet, C., et al. (n.d.). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane | Request PDF. ResearchGate. Retrieved from [Link]

-

American Coatings Association. (n.d.). f0r Cr0sslinkable Silane Terminated P0lymers. American Coatings Association. Retrieved from [Link]

-

Glowacky, J., et al. (n.d.). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe.org. Retrieved from [Link]

-

Schweighofer, B., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI. Retrieved from [Link]

-

Shamim, S. (n.d.). Silica Nanoparticle Synthesis and Characterization with Dynamic Light Scattering Method: Solution Stability. Indico Global. Retrieved from [Link]

- Google Patents. (n.d.). US4101513A - Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof. Google Patents.

-

ResearchGate. (n.d.). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. ResearchGate. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]

-

Peña-Alonso, R., et al. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Retrieved from [Link]

-

Wang, Y., & Chen, S. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC. Retrieved from [Link]

-

Ishida, H. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. DTIC. Retrieved from [Link]

-

King Industries, Inc. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Retrieved from [Link]

-

Malla, P. (2011). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). ScholarWorks@UARK. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. Retrieved from [Link]

-

Armutcu, C., et al. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF. ResearchGate. Retrieved from [Link]

-

Pressure Sensitive Tape Council. (n.d.). IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Retrieved from [Link]

-

Microtrac. (n.d.). NANOPARTICLE SIZING: Dynamic Light Scattering Analysis in the Frequency Spectrum Mode. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum showing chemical bond structure of the siloxane-gelatin... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Silica particle diameter measured by dynamic light scattering (DLS). ResearchGate. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Zhu, M., & Chen, S. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). How To Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica | Request PDF. ResearchGate. Retrieved from [Link]

-

Zhu, M. (n.d.). Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. IDA. Retrieved from [Link]

- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.

-

Scribd. (n.d.). Hydrolysis of Silanes | PDF | Acid. Scribd. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. Retrieved from [Link]

-

Du, Y., et al. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Retrieved from [Link]

Sources

- 1. Silica nanoparticles modified with aminosilanes as carriers for plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. paint.org [paint.org]

- 16. researchgate.net [researchgate.net]

- 17. US4101513A - Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof - Google Patents [patents.google.com]

- 18. adhesivesmag.com [adhesivesmag.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. hydrophobe.org [hydrophobe.org]

- 26. mdpi.com [mdpi.com]

- 27. gelest.com [gelest.com]

- 28. horiba.com [horiba.com]

- 29. indico.global [indico.global]

- 30. scholarworks.uark.edu [scholarworks.uark.edu]

- 31. microtrac.com [microtrac.com]

- 32. researchgate.net [researchgate.net]

- 33. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00772E [pubs.rsc.org]

An In-depth Technical Guide on N-Methyl-1-(triethoxysilyl)methanamine for Surface Modification

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of N-Methyl-1-(triethoxysilyl)methanamine for surface modification. It delves into the core chemical principles, detailed experimental protocols, and essential characterization techniques to enable the creation of functionalized surfaces with precision and reproducibility.

Core Principles: The Chemistry of Silanization with N-Methyl-1-(triethoxysilyl)methanamine

N-Methyl-1-(triethoxysilyl)methanamine is an aminosilane that serves as a valuable coupling agent to modify surfaces. Its bifunctional nature is the key to its utility. The molecule consists of a triethoxysilyl group, which can form covalent bonds with a substrate, and a secondary amine group, which imparts new chemical functionality to the surface.

The modification process, known as silanization, is a two-step reaction: hydrolysis followed by condensation.[1]

-

Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) react with water to form reactive silanol groups (-Si(OH)₃).[2][3] This reaction is catalyzed by the presence of acid or base.[2] The availability of water is a critical factor; while anhydrous conditions will prevent the reaction, too much water can lead to the self-condensation of the silane in the solution before it can bind to the substrate.[1]

-

Condensation: The newly formed silanol groups can then react with hydroxyl groups (-OH) present on the surface of substrates like glass or silica. This reaction forms stable siloxane bonds (Si-O-Substrate), covalently attaching the silane to the surface.[2] The amine group of the silane can also catalyze the reaction between the silane and the surface silanol groups.[4]

The secondary amine (-NHCH₃) provides a reactive site for the subsequent attachment of other molecules, such as drugs, proteins, or DNA.[5][6]

Experimental Protocols: A Step-by-Step Guide to Surface Modification

Achieving a uniform and stable modified surface requires careful attention to each step of the process.

PART 1: Substrate Preparation

A clean and activated surface with a high density of hydroxyl groups is crucial for successful silanization.[1]

Protocol for Substrate Cleaning and Activation:

-

Cleaning: Immerse the substrate in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic contaminants.[1][7] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinsing: Thoroughly rinse the substrate with deionized water.[1]

-

Drying: Dry the substrate under a stream of nitrogen or in an oven at 110°C.[1]

PART 2: Silanization

The deposition of the silane is typically carried out in a solution phase.

Protocol for Solution-Phase Deposition:

-

Solution Preparation: Prepare a 1-5% (v/v) solution of N-Methyl-1-(triethoxysilyl)methanamine in an anhydrous solvent like toluene.[1] It is crucial to use an anhydrous solvent to control the hydrolysis of the silane.[8]

-

Immersion: Immerse the cleaned and dried substrate in the silane solution. The reaction should proceed in a dry atmosphere, such as in a desiccator or glove box, to prevent premature self-condensation of the silane.[1]

-

Rinsing: After immersion, rinse the substrate with fresh toluene to remove any unreacted silane.[1]

-

Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.[1]

Caption: Figure 1. A step-by-step workflow for the surface modification of a substrate using N-Methyl-1-(triethoxysilyl)methanamine.

Characterization of Modified Surfaces

Several analytical techniques are used to confirm the successful modification of the surface and to determine its properties.

| Technique | Information Provided |

| Contact Angle Goniometry | Measures the wettability of the surface. A change in the contact angle after silanization indicates a change in the surface chemistry.[9][10] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of the silane.[5][11][12] |

| Atomic Force Microscopy (AFM) | Provides information about the surface topography and roughness.[5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the chemical bonds present on the surface, confirming the presence of the silane and the formation of siloxane bonds.[13][14] |

Applications in Drug Development and Research

The ability to introduce amine groups onto a surface opens up a wide range of applications in the biomedical field.

-

Biosensors: The amine groups can be used to immobilize biomolecules like enzymes or antibodies for the development of biosensors.[15][16]

-

Drug Delivery: The surfaces of nanoparticles can be modified to improve drug loading and to control the release of therapeutic agents.[15][17]

-

Chromatography: Modified silica particles are used as the stationary phase in various chromatography techniques.

-

Medical Applications: Functionalized surfaces are crucial in the development of various medical devices and implants.[16][18]

Caption: Figure 2. The two-step hydrolysis and condensation reaction of N-Methyl-1-(triethoxysilyl)methanamine with a hydroxylated substrate surface.

References

-

Shircliff, R. A., et al. (2011). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir, 27(10), 5831–5838. [Link]

-

Peña-Alonso, R., et al. (2008). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Sol-Gel Science and Technology, 48(1-2), 67–74. [Link]

-

Vandenberg, E. T., et al. (2000). Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces. Journal of Colloid and Interface Science, 228(2), 297-307. [Link]

- Prashar, D. (2012). SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of ChemTech Research, 4(1), 260-265.

-

Rothmund, K., et al. (2015). Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release. ACS Applied Materials & Interfaces, 7(48), 26646–26655. [Link]

-

Wang, Y., & Li, Y. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(23), 13455–13460. [Link]

- Faust, M. (2019). Infrared Analysis of Self Assembled Monolayers. Spectroscopy Online.

- ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.

-

Wang, Y., et al. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. Journal of Visualized Experiments, (57), e3287. [Link]

-

Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]

-

Anderson Materials Evaluation, Inc. (2024, November 2). Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. Retrieved from [Link]

-

ION-TOF GmbH. (2022, March 29). Self-assembled monolayers. Retrieved from [Link]

-

de la Rica, R., & Stevens, M. M. (2012). Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications. Macromolecular Bioscience, 12(11), 1472–1482. [Link]

-

Oh, W.-C. (Ed.). (2023). Bionanomaterials for Biosensors, Drug Delivery, and Medical Applications. CRC Press. [Link]

-

Taylor & Francis Group. (2023, December 13). Bionanomaterials for Biosensors, Drug Delivery, and Medical Applications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Functionalized Mesoporous Silica via an Aminosilane Surfactant Ion Exchange Reaction: Controlled Scaffold Design and Nitric Oxide Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. surfmods.jp [surfmods.jp]

- 8. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanoscience.com [nanoscience.com]

- 10. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. eag.com [eag.com]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. routledge.com [routledge.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. taylorfrancis.com [taylorfrancis.com]

Methodological & Application

Application Note: High-Fidelity Surface Functionalization with N-Methyl-1-(triethoxysilyl)methanamine

Executive Summary

This guide details the protocol for functionalizing glass substrates with N-Methyl-1-(triethoxysilyl)methanamine (an

While this high reactivity offers rapid surface coupling, it presents unique challenges—specifically, the risk of uncontrolled bulk polymerization. This protocol utilizes an anhydrous toluene deposition method to strictly control hydrolysis, ensuring the formation of a high-quality, self-assembled monolayer (SAM) suitable for sensitive drug development and microarray applications.

Chemical Identity & Mechanism

-

IUPAC Name: N-Methyl-1-(triethoxysilyl)methanamine

-

Synonyms: (N-Methylaminomethyl)triethoxysilane, Alpha-aminosilane

-

Functional Group: Secondary Amine (

) -

Key Characteristic:

-Effect (Intramolecular catalysis)

The Alpha-Effect Mechanism

In

Implication for Protocol: You cannot use standard aqueous-alcohol methods (e.g., 95% EtOH) typically used for APTES. The silane will polymerize in solution before reaching the glass. Strict moisture control is required.

Reaction Pathway Visualization

Figure 1: The autocatalytic hydrolysis pathway of

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| N-Methyl-1-(triethoxysilyl)methanamine | >95% (Gelest/Sigma) | Functionalization agent. |

| Toluene | Anhydrous (99.8%) | Reaction solvent (prevents bulk polymerization). |

| Sulfuric Acid ( | 98% Conc. | Piranha cleaning (oxidizer). |

| Hydrogen Peroxide ( | 30% | Piranha cleaning (oxidizer). |

| Ethanol | HPLC Grade | Post-reaction washing. |

| Argon/Nitrogen Gas | Ultra-high purity | Drying and inert atmosphere. |

Equipment

-

Vacuum Desiccator or Glovebox (recommended).

-

Plasma Cleaner (Optional, but superior to Piranha).

-

Glass staining jars (Coplin jars).

-

Oven (capable of 110°C).

-

Contact Angle Goniometer (for QC).

Experimental Protocol

Phase 1: Surface Activation (Critical)

Objective: Remove organic contaminants and maximize surface hydroxyl (-OH) density.

WARNING: Piranha solution is explosive in contact with organics. Wear full PPE (face shield, acid apron).

-

Mix Piranha: In a glass beaker, slowly add 1 part 30%

to 3 parts concentrated -

Immersion: Submerge glass slides for 30 minutes .

-

Rinse: Remove slides and wash copiously with Milli-Q water (3x changes).

-

Dry: Blow dry with Nitrogen/Argon stream.

-

Checkpoint: The glass should be perfectly hydrophilic. Water should form a continuous sheet, not beads.

-

Phase 2: Silanization (Anhydrous Method)

Objective: Deposit a monolayer while preventing solution-phase polymerization.

-

Preparation: Perform this step in a fume hood or glovebox with low humidity (<30%).

-

Solvent Prep: Pour 50 mL of Anhydrous Toluene into a dry Coplin jar.

-

Silane Addition: Add 1% (v/v) N-Methyl-1-(triethoxysilyl)methanamine (approx. 0.5 mL) to the toluene.

-

Note: Do not pre-hydrolyze. The trace moisture on the glass surface and in the "anhydrous" solvent is sufficient for the highly reactive

-silane.

-

-

Incubation: Immerse the activated slides immediately.

-

Time: 15 - 30 minutes at Room Temperature.

-

Why short time?

-silanes react fast. Longer times lead to disordered multilayers.

-

-

Washing (Crucial):

-

Transfer slides to a jar of fresh Toluene (agitate 1 min).

-

Transfer to a jar of Ethanol (agitate 1 min).

-

Transfer to a jar of Milli-Q water (agitate 1 min).

-

-

Drying: Blow dry with Nitrogen.

Phase 3: Curing (Condensation)

Objective: Convert hydrogen bonds to stable covalent siloxane (Si-O-Si) bonds.

-

Place slides in an oven at 110°C for 30-60 minutes .

-

Alternative: Vacuum oven at 80°C for 2 hours (reduces oxidation of the amine).

-

-

Cool to room temperature in a desiccator.

Workflow Diagram